Para- vs. Meta-Regioisomer: Impact on Molecular Linearity and Pharmaceutical Relevance in Brigatinib-Class ALK Inhibitors
The para-substitution of CAS 1394346-20-3 ensures that the dimethylphosphoryl group extends linearly from the aryl-boronate axis, a geometry that is essential for the binding conformation of the dimethylphosphorylphenyl motif in FDA-approved brigatinib. Brigatinib incorporates a 2-(dimethylphosphoryl)phenyl group (ortho to the aniline nitrogen), derived from a para-dimethylphosphoryl aniline building block [1]. The meta-isomer CAS 2093110-21-3 introduces a 120° kink that disrupts this linear pharmacophore projection. While no public head-to-head Suzuki coupling yield comparison between the para- and meta-isomers was identified in the literature, the para-isomer is the exclusively documented precursor for the dimethylphosphorylphenyl fragment in brigatinib and related clinical candidates, reflecting its regiospecific synthetic utility [2].
| Evidence Dimension | Regioisomeric geometry and pharmaceutical building block precedent |
|---|---|
| Target Compound Data | Para-substituted (linear geometry); used as precursor to the dimethylphosphorylphenyl fragment in brigatinib synthesis |
| Comparator Or Baseline | Meta-isomer CAS 2093110-21-3 (120° kink geometry); not documented in approved drug syntheses requiring linear pharmacophore projection |
| Quantified Difference | Not quantified in direct comparative studies; qualitative structural differentiation with documented pharmaceutical precedent for para-isomer only |
| Conditions | Crystallographic analysis of brigatinib bound to ALK kinase domain (PDB entries); synthetic routes disclosed in patent WO 2009/143389 |
Why This Matters
For medicinal chemistry programs targeting ALK, EGFR, or other kinases where brigatinib serves as a structural template, the para-isomer is the only regioisomer that directly maps to the validated pharmacophore, avoiding the need for complete SAR re-evaluation.
- [1] Huang, W.-S. et al. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. J. Med. Chem. 2016, 59, 4948–4964. View Source
- [2] WO 2009/143389 A1. Phosphorus-containing compounds and uses thereof. ARIAD Pharmaceuticals, Inc. Example 122 describes synthesis of brigatinib. Filed May 21, 2009. View Source
